ethyl 2-({[(1-methyl-1H-indol-4-yl)oxy]acetyl}amino)-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{2-[(1-methyl-1H-indol-4-yl)oxy]acetamido}-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(1-methyl-1H-indol-4-yl)oxy]acetamido}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiazole ring can be constructed using Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea .
The final step involves the coupling of the indole and thiazole intermediates through an amide bond formation, followed by esterification to introduce the ethyl ester group. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(1-methyl-1H-indol-4-yl)oxy]acetamido}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Indole-2,3-dione derivatives
Reduction: Alcohol derivatives
Substitution: Thiazole derivatives with various substituents
Scientific Research Applications
Ethyl 2-{2-[(1-methyl-1H-indol-4-yl)oxy]acetamido}-1,3-thiazole-4-carboxylate has several applications in scientific research:
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(1-methyl-1H-indol-4-yl)oxy]acetamido}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors and enzymes involved in cell signaling. The thiazole ring can interact with metal ions and proteins, potentially inhibiting their function. Together, these interactions can lead to the modulation of cellular processes and the exertion of biological effects.
Comparison with Similar Compounds
Ethyl 2-{2-[(1-methyl-1H-indol-4-yl)oxy]acetamido}-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also exhibit biological activities.
Thiazole derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole, which are used in various chemical and biological applications.
The uniqueness of ethyl 2-{2-[(1-methyl-1H-indol-4-yl)oxy]acetamido}-1,3-thiazole-4-carboxylate lies in its combination of the indole and thiazole moieties, which can provide synergistic effects and enhance its biological activities.
Properties
Molecular Formula |
C17H17N3O4S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(1-methylindol-4-yl)oxyacetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H17N3O4S/c1-3-23-16(22)12-10-25-17(18-12)19-15(21)9-24-14-6-4-5-13-11(14)7-8-20(13)2/h4-8,10H,3,9H2,1-2H3,(H,18,19,21) |
InChI Key |
YWIQPXHDAKEKKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=CC3=C2C=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.